molecular formula C17H22N2O3S B2704405 4-(3-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)benzonitrile CAS No. 1796970-35-8

4-(3-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)benzonitrile

Cat. No.: B2704405
CAS No.: 1796970-35-8
M. Wt: 334.43
InChI Key: FYLDKOFYHQTSAP-UHFFFAOYSA-N
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Description

4-(3-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)benzonitrile is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. Its molecular structure incorporates an azetidine ring, a four-membered nitrogen-containing heterocycle known to enhance reactivity and biological activity, making it a valuable scaffold in drug discovery . The specific presence of an isobutylsulfonyl group attached to the azetidine ring is a feature found in compounds investigated as modulators of biological targets, such as the G-Protein Coupled Receptor 119 (GPR119) . Research into GPR119 agonists is a prominent area for the potential treatment of metabolic disorders, including type 2 diabetes and obesity . The structure-activity relationship (SAR) offered by this compound, combining the azetidine scaffold with a benzonitrile moiety, creates a unique pharmacophore that is useful for probing protein interactions and optimizing lead compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-[3-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-3-oxopropyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-13(2)12-23(21,22)16-10-19(11-16)17(20)8-7-14-3-5-15(9-18)6-4-14/h3-6,13,16H,7-8,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLDKOFYHQTSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)benzonitrile typically involves multiple steps, starting with the formation of the azetidine ring. Azetidines are often synthesized through cyclization reactions involving appropriate precursors under specific conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(3-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like halides or alkyl groups .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-(3-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)benzonitrile typically involves multi-step organic reactions, where azetidine derivatives are modified to introduce the isobutylsulfonyl group. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are essential for confirming the structure and purity of the synthesized compound .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that azetidine derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest . For instance, a related azetidine derivative was tested against multiple cancer cell lines, demonstrating potent inhibitory effects.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of this compound. Azetidine derivatives have been evaluated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases. In vitro studies have shown that these compounds can reduce pro-inflammatory cytokine production .

Neurodegenerative Diseases

A notable case study involved the evaluation of azetidine derivatives for their potential in treating neurodegenerative diseases complicated by depression. The study synthesized a series of compounds and assessed their inhibitory potency against monoamine oxidase (MAO), revealing promising results for several derivatives in reducing depressive symptoms .

Drug Development

In drug development contexts, this compound has been explored as a lead compound for developing novel therapeutic agents targeting various diseases, including cancer and inflammatory disorders. Its structural modifications have been systematically studied to enhance efficacy and reduce side effects .

Mechanism of Action

The mechanism of action of 4-(3-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)benzonitrile involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The isobutylsulfonyl group may enhance the compound’s binding affinity and specificity for its targets, while the benzonitrile group can influence the compound’s overall stability and reactivity .

Comparison with Similar Compounds

(a) 4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzonitrile (CAS: 62584-73-0)

  • Structure : Differs by replacing the azetidinyl-isobutylsulfonyl group with a 4-methoxyphenyl ketone.
  • Molecular Formula: C₁₇H₁₅NO₂ (vs. C₁₇H₂₀N₂O₃S for the target compound).
  • Properties : Reduced polarity due to the methoxy group; molecular weight = 265.3 g/mol .
  • Applications: Not explicitly stated, but similar nitrile-ketone motifs are common in intermediates for pharmaceuticals.

(b) 3-[(1R)-1-Amino-3-(piperazin-1-yl)-3-oxopropyl]benzonitrile Derivatives

  • Structure : Features a piperazine ring instead of azetidine and lacks the sulfonyl group.
  • Biological Activity : Exhibits complement factor D inhibition, with IC₅₀ values ranging from 40–110 nM depending on quinazoline substituents (e.g., fluoro, methoxy) .
  • Key Insight : The presence of sulfonyl and azetidine groups in the target compound may enhance binding specificity compared to piperazine-based analogs.

(c) 4-(3-(2,5-Dioxopyrrolidin-1-yl)-3-oxopropyl)benzonitrile

  • Structure : Substitutes the azetidine-sulfonyl group with a 2,5-dioxopyrrolidine ring.
  • Physicochemical Data : ¹³C NMR (CDCl₃) confirms carbonyl (δ ~170 ppm) and nitrile (δ ~118 ppm) signals, comparable to the target compound’s expected spectral profile .

Physicochemical and Functional Insights

  • Polarity : The isobutylsulfonyl group in the target compound increases hydrophilicity compared to methoxyphenyl or naphthalenyl analogs .
  • Stereoelectronic Effects : The azetidine ring’s constrained geometry may enhance receptor binding selectivity over larger heterocycles like piperazine .
  • Thermal Stability: Sulfonyl groups typically improve thermal stability, suggesting advantages in materials science (e.g., OLEDs) over non-sulfonylated analogs .

Biological Activity

The compound 4-(3-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)benzonitrile (hereafter referred to as IBAPB) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of IBAPB, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

IBAPB has a complex chemical structure that can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H28N2O3S
  • Molecular Weight : 368.57 g/mol

The presence of an azetidine ring and a sulfonamide group suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

1. Anticancer Activity

Recent studies have indicated that compounds similar to IBAPB may exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, research on related benzoxazepine derivatives demonstrated significant cytotoxicity against various cancer cell lines, including leukemia and breast cancer cells. These compounds induced apoptosis through mechanisms involving the activation of caspases and modulation of Bcl2 family proteins, leading to cell cycle arrest at the G2/M phase .

2. Anti-inflammatory Effects

Compounds containing sulfonamide groups have been noted for their anti-inflammatory properties. The isobutylsulfonyl moiety in IBAPB could potentially inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease. This is supported by findings in related studies where sulfonamide derivatives demonstrated significant inhibition of inflammatory pathways .

Table 1: Summary of Biological Activities of IBAPB and Related Compounds

Activity TypeMechanismReference
AnticancerInduction of apoptosis via caspase activation ,
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialPotential activity against bacterial strains

Case Study 1: Anticancer Efficacy

A study investigated the effects of a series of azetidine-based compounds on human cancer cell lines. The results indicated that compounds with structural similarities to IBAPB showed a dose-dependent reduction in cell viability in K-562 leukemia cells. Notably, the mechanism was linked to the activation of apoptotic pathways involving caspase-3 .

Case Study 2: Anti-inflammatory Action

In an experimental model of inflammation, researchers tested various sulfonamide derivatives, including those similar to IBAPB. The findings revealed a significant reduction in edema and inflammatory markers, suggesting that the compound could be effective in treating inflammatory diseases .

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